2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
CAS No.: 40890-47-9
Cat. No.: VC3824242
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40890-47-9 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 2-benzyl-4-chloro-5-methoxypyridazin-3-one |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
| Standard InChI Key | KVZQNLPOHROISY-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl |
| Canonical SMILES | COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
The compound’s structure consists of a pyridazin-3(2H)-one ring substituted at positions 2, 4, and 5 with benzyl, chlorine, and methoxy groups, respectively. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.68 g/mol |
| SMILES | COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl |
| InChIKey | KVZQNLPOHROISY-UHFFFAOYSA-N |
| CAS Number | 40890-47-9 |
The benzyl group at position 2 enhances lipophilicity, while the electron-withdrawing chlorine and methoxy groups influence electronic distribution and reactivity .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one typically involves multi-step reactions:
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Condensation and Cyclization:
Hydrazine derivatives react with ketoesters or aldehydes to form dihydropyridazinones, followed by oxidation to pyridazinones. For example, 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one undergoes bromine-magnesium exchange using MesMgBr, enabling selective functionalization . -
Chlorination and Methoxylation:
Chlorination at position 4 is achieved using reagents like phosphorus oxychloride (POCl), while methoxylation at position 5 employs methanol under basic conditions . -
Cross-Coupling Reactions:
Palladium-catalyzed Suzuki-Miyaura coupling with 2-formylphenylboronic acid yields biaryl derivatives, which cyclize with ammonia to form fused heterocycles .
Reactivity Profiles
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Electrophilic Substitution: The electron-deficient pyridazinone ring facilitates substitutions at positions 4 and 5.
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Nucleophilic Additions: Grignard reagents target the carbonyl group, forming intermediates for further derivatization .
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Magnesium-Halogen Exchange: MesMgBr selectively replaces bromine at position 5, enabling the introduction of aryl or alkyl groups .
Pharmacological Applications
Drug Development
Pyridazinones are explored as scaffolds for:
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COX-2 Inhibitors: Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives show selective COX-2 inhibition, outperforming indomethacin in anti-inflammatory assays .
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Antihypertensive Agents: Analogues with substituted benzyl groups reduce blood pressure in rodent models via vasodilation .
Agricultural Chemistry
Pyridazinone-based herbicides target acetolactate synthase (ALS), inhibiting weed growth. Chlorine substituents enhance phytotoxic activity, enabling low-dose applications .
Recent Advances and Future Directions
Synthetic Optimization
Recent efforts focus on green chemistry approaches, such as ionic liquid-catalyzed cyclocondensations, to improve yield and reduce waste .
Targeted Drug Delivery
Nanoparticle-encapsulated pyridazinones enhance bioavailability in cancer models, with ongoing trials for glioblastoma therapy .
Computational Modeling
QSAR studies predict substituent effects on bioactivity, guiding the design of potent analogs with reduced off-target effects .
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